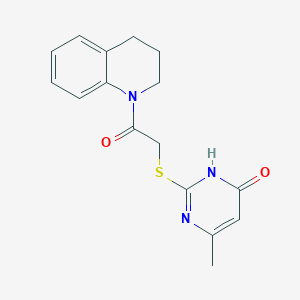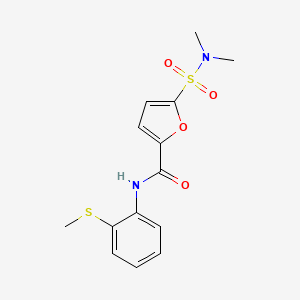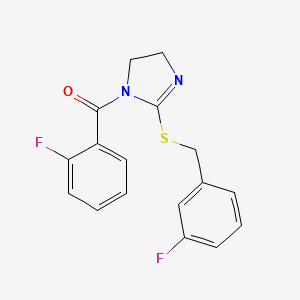![molecular formula C23H25FN2O2 B2549736 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol CAS No. 610282-37-6](/img/structure/B2549736.png)
1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol is a useful research compound. Its molecular formula is C23H25FN2O2 and its molecular weight is 380.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
A structural analogue, identified as HUHS190, has shown significant anti-cancer effects, especially against bladder cancer. This compound demonstrated selective toxicity between normal and cancer cells, exhibiting more hydrophilic properties which allow for higher concentration solutions suitable for intravesical administration. It was found to be more effective and safer than current clinical drugs for bladder cancer treatment, indicating its potential as a post-TURBT therapy without the side effects associated with existing treatments (Shimizu et al., 2019).
Serotonin and Dopamine Transporter Affinity
Further exploration into compounds structurally similar to GBR 12909 has revealed their roles in modulating dopamine (DAT) and serotonin (SERT) transporters. Some derivatives demonstrated high affinity for SERT, making them potential candidates for studying neurological disorders (Lewis et al., 2003).
Diagnostic and Therapeutic Applications in Oncology
Analogues of the σ receptor ligand PB28, designed with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers, show promise in oncology for both diagnostic and therapeutic applications. These modifications aim to enhance tumor cell entry while maintaining receptor affinity, offering a path forward in cancer research (Abate et al., 2011).
Fluorescent Logic Gates for Biological Applications
Compounds incorporating the 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol structure have been designed as fluorescent logic gates. These molecules demonstrate solvent-polarity reconfigurable logic, potentially useful for probing cellular membranes and protein interfaces. This innovation paves the way for new tools in biological research and diagnostics (Gauci & Magri, 2022).
Antipsychotic Agents
In the realm of mental health, (piperazin-1-yl-phenyl)-arylsulfonamides, which share a similar structural motif, have been identified for their high affinities to serotonin receptors, showcasing their potential as atypical antipsychotic agents. This research hints at the versatility of the core structure in addressing various psychological disorders (Park et al., 2010).
Wirkmechanismus
Target of Action
The primary target of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound This compound interacts with its targets, the ENTs, by inhibiting their function . This inhibition results in changes in the uptake of nucleosides, which can affect various cellular processes .
Biochemical Pathways
The inhibition of ENTs by This compound affects the nucleoside transport pathways . This can have downstream effects on nucleotide synthesis and adenosine function, potentially impacting a variety of cellular processes .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve changes in nucleoside transport due to the inhibition of ENTs . This can affect nucleotide synthesis and adenosine function, potentially impacting a variety of cellular processes .
Biochemische Analyse
Biochemical Properties
It is known that similar compounds play a role in inhibiting Equilibrative Nucleoside Transporters (ENTs), which are vital for nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Molecular Mechanism
Similar compounds have been shown to inhibit ENTs in a non-competitive and irreversible manner .
Eigenschaften
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O2/c24-20-6-8-21(9-7-20)26-13-11-25(12-14-26)16-22(27)17-28-23-10-5-18-3-1-2-4-19(18)15-23/h1-10,15,22,27H,11-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCKCNNKWXPQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC3=CC=CC=C3C=C2)O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(cyclopropanesulfonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2549656.png)
![2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide](/img/structure/B2549659.png)


![N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE](/img/structure/B2549664.png)


![7-chloro-N-[(E)-2-phenylethenyl]sulfonyl-1,3-benzodioxole-5-carboxamide](/img/structure/B2549667.png)
![1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2549669.png)
![ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B2549670.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2549672.png)
![4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2549674.png)


